molecular formula C13H12N4O2 B1431992 2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803592-78-0

2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1431992
CAS No.: 1803592-78-0
M. Wt: 256.26 g/mol
InChI Key: RRIWRXMWZALBKN-UHFFFAOYSA-N
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Description

2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindole derivatives with triazole compounds under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the triazole ring is introduced onto the isoindole scaffold.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize metal-free catalysts and environmentally benign conditions to ensure sustainability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is also prone to substitution reactions, where functional groups on the triazole or isoindole rings can be replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines[3][3].

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound has been studied for its potential as an anticancer agent. Its ability to interact with specific enzymes and proteins makes it a candidate for drug development[5][5].

Medicine: The compound’s medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its triazole ring is known for its bioactivity, which can be exploited to develop drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science .

Comparison with Similar Compounds

  • 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
  • 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

Uniqueness: Compared to similar compounds, 2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of the isoindole and triazole rings. This dual-ring structure provides enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[1-(2-methyl-1,2,4-triazol-3-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-8(11-14-7-15-16(11)2)17-12(18)9-5-3-4-6-10(9)13(17)19/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIWRXMWZALBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1C)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

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